Betamethasone 21-Propionate Betamethasone 21-Propionate
Brand Name: Vulcanchem
CAS No.: 75883-07-7
VCID: VC21332743
InChI: InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
SMILES: CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol

Betamethasone 21-Propionate

CAS No.: 75883-07-7

VCID: VC21332743

Molecular Formula: C25H33FO6

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Betamethasone 21-Propionate - 75883-07-7

Description

Betamethasone 21-Propionate is a synthetic glucocorticoid steroid known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions, including skin disorders such as eczema and psoriasis . This compound is particularly noted as a degradation product of betamethasone and is also identified as Clobetasol Propionate EP Impurity K .

Synthesis and Production

The synthesis of Betamethasone 21-Propionate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of a fluorine atom at the 9th position and a hydroxyl group at the 11th position, followed by the formation of a propionate ester at the 21st position through esterification with propionic acid. Industrial production requires high-purity reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity.

Mechanism of Action

Betamethasone 21-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, and promotes the expression of anti-inflammatory proteins.

Clinical Applications

Betamethasone 21-Propionate is used in the treatment of various inflammatory and autoimmune conditions, particularly skin disorders like eczema and psoriasis. Its balanced potency and safety profile make it suitable for long-term use in chronic conditions. The specific esterification at the 21st position enhances its stability and skin penetration, providing effective and sustained therapeutic effects.

Comparison with Similar Compounds

CompoundPotencyUse
Betamethasone DipropionateMore potentSevere inflammatory skin conditions
Betamethasone ValerateLess potentMilder skin conditions
Clobetasol PropionateHighly potentShort-term treatment of severe skin disorders
Betamethasone 21-PropionateBalanced potencyLong-term use in chronic conditions

Research Findings

Clinical studies have demonstrated significant improvement in symptoms of patients with chronic eczema treated with Betamethasone 21-Propionate ointment. The compound's effectiveness in reducing inflammation and suppressing the immune response makes it a valuable therapeutic agent for managing various inflammatory conditions.

CAS No. 75883-07-7
Product Name Betamethasone 21-Propionate
Molecular Formula C25H33FO6
Molecular Weight 448.5 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Standard InChIKey ALINSFFSOAHJII-XGQKBEPLSA-N
Isomeric SMILES CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Synonyms (11b,16b)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Reference Andersson, P., et al., J. Pharm. Pharmacol., 36, 763
PubChem Compound 9981101
Last Modified Aug 15 2023

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